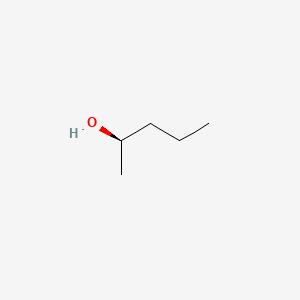

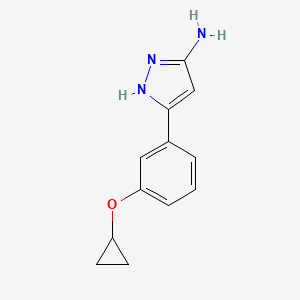

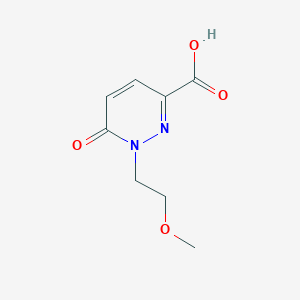

![molecular formula C9H18ClNO B2863638 1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride CAS No. 2470439-06-4](/img/structure/B2863638.png)

1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride” is not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .Aplicaciones Científicas De Investigación

Stereoselective Conversion and Potential Antagonistic Applications

Stereoselective conversion processes involving 2 H-1,4-oxazin-2-ones lead to the formation of compounds that are of interest as potential Substance P antagonists. A detailed NMR study, supported by conformational calculations, revealed the existence of a temperature and solvent-dependent equilibrium mixture of transoid and cisoid invertomers, showcasing its potential in the development of novel pharmacological agents (Rogiers et al., 2001).

Conformational Dependence Study

The conformational dependence of 15n13c spin-spin coupling constants was explored through the preparation of labeled compounds. This research provided insights into the structural dynamics of related compounds, which could be crucial for designing molecules with specific biological activities (Berger, 1978).

Synthesis and Anti-Influenza Virus Activity

Novel tricyclic compounds with unique amine moieties were synthesized based on the structure of triperiden for anti-influenza virus agent development. One compound, in particular, showed potent anti-influenza A virus activity, highlighting the therapeutic potential of derivatives of 1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine; hydrochloride (Oka et al., 2001).

Microencapsulation Applications

1-Octyl amine coupled to sodium alginate in an aqueous-phase reaction was used for λ-cyhalothrin microcapsule application, demonstrating the compound's utility in creating advanced materials for targeted pesticide delivery. This showcases the broader applications of the compound beyond pharmaceuticals, extending into agricultural technologies (Yang et al., 2011).

Mechanism of Amide Formation in Bioconjugation

Investigations into the mechanism of amide formation by carbodiimide in aqueous media revealed insights crucial for bioconjugation techniques. Understanding these mechanisms is vital for the development of drug delivery systems and bioconjugate chemistry, indicating the compound's importance in biomedical research (Nakajima & Ikada, 1995).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-2-9-5-3-8(10,4-6-9)7-11-9;/h2-7,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVLDWCNWXLOMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC(CC1)(CO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

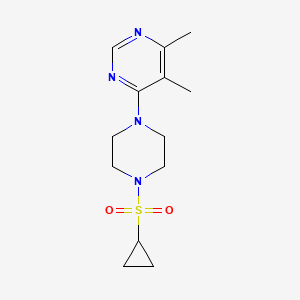

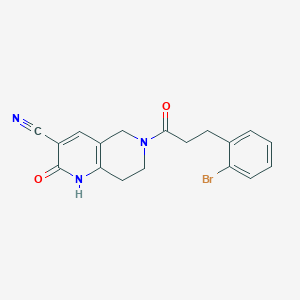

![1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2863559.png)

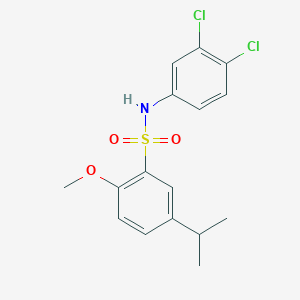

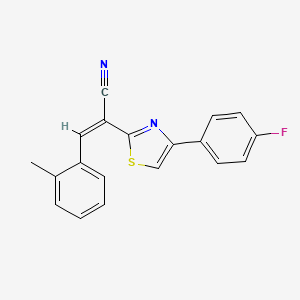

![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2863572.png)

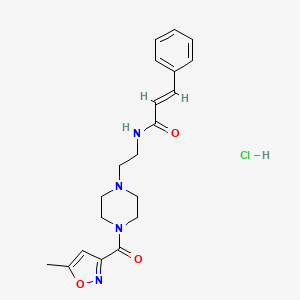

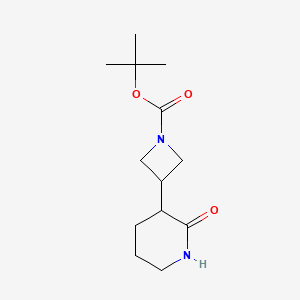

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863573.png)

![1-(3-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea](/img/structure/B2863575.png)

![3-(2,6-dichlorobenzyl)-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-methyl-4(1H)-pyridinone](/img/structure/B2863577.png)